molecular formula C20H21N5O3 B11102824 N~2~-(2,4-dimethylphenyl)-N~4~-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

N~2~-(2,4-dimethylphenyl)-N~4~-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B11102824
M. Wt: 379.4 g/mol
InChI Key: VROLJCNEYGMPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(2,4-dimethylphenyl)-N~4~-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes both aromatic and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dimethylphenyl)-N~4~-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Substitution Reactions: The aromatic rings are functionalized through electrophilic aromatic substitution reactions, where the dimethyl and methoxy groups are introduced using reagents like methyl iodide and methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,4-dimethylphenyl)-N~4~-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or alkylation, using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N~2~-(2,4-dimethylphenyl)-N~4~-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(2,4-dimethylphenyl)-N~4~-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aromatic rings and substituents may also play a role in binding to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2,4-dimethylphenyl)-N~4~-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and methoxy groups, along with the pyrimidine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

2-N-(2,4-dimethylphenyl)-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C20H21N5O3/c1-12-9-10-15(13(2)11-12)23-20-21-14(3)18(25(26)27)19(24-20)22-16-7-5-6-8-17(16)28-4/h5-11H,1-4H3,(H2,21,22,23,24)

InChI Key

VROLJCNEYGMPOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3OC)[N+](=O)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.